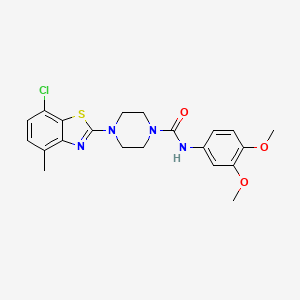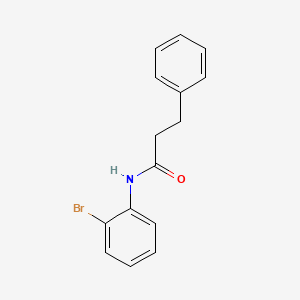![molecular formula C22H18ClN3O3 B2496797 4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 899746-80-6](/img/structure/B2496797.png)
4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[10-methoxy-7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Compounds structurally related to 4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol have been studied for their molecular structure and spectroscopic data through DFT calculations. These studies provide insights into the geometry, vibrational spectra, and potential energy distribution of the molecules. Molecular parameters such as bond length, bond angle, and intramolecular charge transfer are calculated to understand the compound's reactivity and interaction with biological molecules (Viji et al., 2020).
Synthesis and Evaluation of Antioxidant Additives
Research on similar compounds has explored their synthesis and evaluation as antioxidant additives, particularly for industrial applications like lubricating oils. This involves reactions with various chemicals to produce derivatives with potential antioxidant properties, demonstrating the versatility of these compounds in contributing to materials science (Amer et al., 2011).
Inhibition of Tumor Growth and Metastasis
Studies have synthesized novel terpyridine-skeleton molecules, demonstrating biological activities such as the inhibition of tumor growth and metastasis. These compounds, including modifications with methoxy groups, show significant potential in medical research for developing new therapeutic agents (Kwon et al., 2015).
Development of Photoluminescent Materials
Certain organometallic chromophores structurally related to the specified compound have been synthesized for use in photoluminescent materials. Their photophysical characterization indicates potential applications in fields like material science and optoelectronics, where their luminescent properties can be particularly valuable (Aiello et al., 2002).
Antimicrobial and Anticancer Activities
The synthesis and molecular docking studies of derivatives have shown promising anticancer and antimicrobial activities. These activities highlight the potential of such compounds in pharmaceutical research, aiming to develop new drugs with specific targeting capabilities (Katariya et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .
Biochemical Pathways
Compounds with similar structures have been known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to control drug sorafenib .
Properties
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-7-4-5-14-18-12-17(15-11-13(23)8-9-19(15)27)25-26(18)22(29-21(14)20)16-6-2-3-10-24-16/h2-11,18,22,27H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUWELBUQSRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

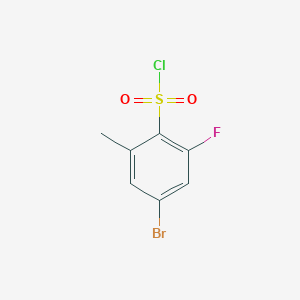
![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)
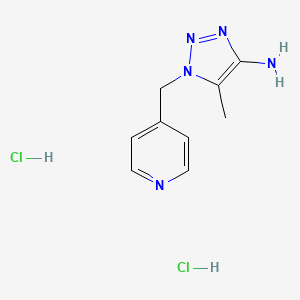
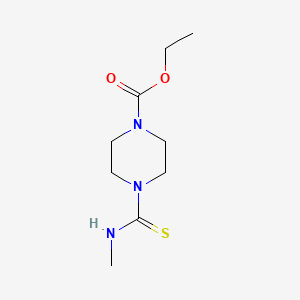

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)
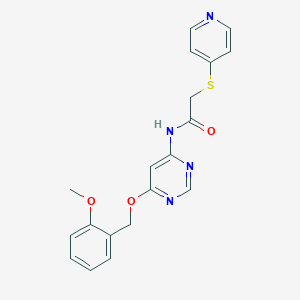
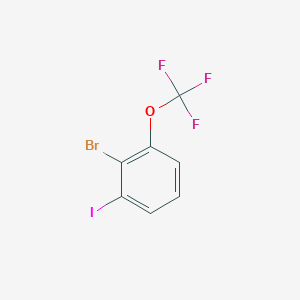
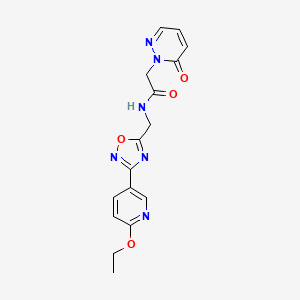
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
